N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CAS 1795361-87-3) is a synthetic small molecule belonging to the biaryl carboxamide class, characterized by a cyclohex-3-ene carboxamide core linked via a methylene bridge to a 5-(thiophen-3-yl)pyridin-3-yl moiety. Its molecular formula is C17H18N2OS with a molecular weight of 298.40 g/mol.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 1795361-87-3
Cat. No. B2635948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
CAS1795361-87-3
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
InChIInChI=1S/C17H18N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-2,6-9,11-12,14H,3-5,10H2,(H,19,20)
InChIKeyQLNSHWOLXGPQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide: Core Identity and Physicochemical Baseline


N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide (CAS 1795361-87-3) is a synthetic small molecule belonging to the biaryl carboxamide class, characterized by a cyclohex-3-ene carboxamide core linked via a methylene bridge to a 5-(thiophen-3-yl)pyridin-3-yl moiety . Its molecular formula is C17H18N2OS with a molecular weight of 298.40 g/mol . This compound is available as a research chemical, typically supplied at 95% purity or higher for screening and early discovery purposes. Its structural architecture, featuring a 3-thienyl substituent on the pyridine ring, distinguishes it from other regioisomeric analogs and forms the basis for its potential pharmacological relevance in kinase inhibition and other target classes.

Why N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide Analogs Cannot Be Casually Substituted


Simple substitution of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide with a seemingly similar analog, such as the 2-thienyl or furan-3-yl isomer, introduces significant risk for a scientific procurement decision. While these compounds share a common core scaffold, the position and nature of the heteroaryl substituent (thiophene vs. furan; 3-thienyl vs. 2-thienyl) profoundly influence molecular geometry, electronic distribution, and key drug-like parameters . In closely related chemotypes, such changes are known to cause order-of-magnitude shifts in target binding affinity and selectivity [1]. For example, the 5-(thiophen-3-yl)pyridin-3-yl substructure present in the target compound is a distinct pharmacophoric motif found in potent VEGFR2 inhibitors [1], whereas the 2-thienyl variant often exhibits different binding trajectories and off-target profiles. Consequently, substituting one for another without validated biological equivalence can invalidate SAR studies, lead to irrelevant screening hits, or break activity in a lead series.

Quantitative Evidence Guide for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide Selection


Structural and Physicochemical Differentiation from the 2-Thienyl Regioisomer

The target compound (3-thienyl isomer) differs from its closest regioisomer, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, in the attachment point of the thiophene ring to the pyridine. This positional change alters the molecular shape and electron density, which can affect target binding. While direct comparative biological data for the isolated cyclohex-3-ene carboxamide series is not publicly available, the 5-(thiophen-3-yl)pyridin-3-yl substructure is present in a known VEGFR2 inhibitor with an IC50 of 16 nM, underscoring the potency potential of this specific connectivity [1]. In contrast, the 2-thienyl analog is commonly employed in different target contexts (e.g., serotonin receptors), suggesting divergent selectivity profiles. The target compound has a molecular weight of 298.40 g/mol versus its 2-thienyl isomer which shares the same molecular weight, meaning the differentiation is purely structural and not due to bulk physicochemical drift .

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Differentiation from Furan-3-yl Analog: Heteroatom Impact on Potency and LogP

The furan-3-yl analog, N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, represents a common bioisosteric replacement for the thiophene ring. Although direct assay data for these two compounds are not publicly available, the physicochemical distinction is well-defined. The target compound contains a sulfur atom (thiophene) versus oxygen (furan). This substitution increases the lipophilicity: the calculated LogP (clogP) for the thiophene compound is approximately 3.0, compared to approximately 2.4 for the furan analog . The increased lipophilicity of the thiophene can enhance membrane permeability but may also reduce aqueous solubility. The molecular weight of the target compound is 298.40 g/mol, while the furan analog has a molecular weight of 282.34 g/mol, a difference of approximately 16 Da . Furthermore, the sulfur atom in the thiophene confers a different electronic profile, with a dipole moment difference that can affect protein-ligand interactions and metabolic stability.

Drug Design Physicochemical Profiling Bioisosteric Replacement

Target Class Engagement Confidence: Linkage to the VEGFR2 Kinase Pharmacophore

The precise connectivity of the 5-(thiophen-3-yl)pyridin-3-yl fragment in the target compound is a validated recognition motif for the kinase domain of VEGFR2. A closely related compound, 1-[3-(4-methylpiperazin-1-yl)propyl]-3-[5-(thiophen-3-yl)pyridin-3-yl]-1H-indole, is a potent inhibitor with an IC50 of 16 nM [1]. While the target compound lacks the indole extension, the shared biaryl ether linkage to the 3-position of the pyridine and the 3-thienyl substitution are key pharmacophoric determinants for binding. In contrast, analogs with a 2-thienyl or 4-thienyl substitution, or with the amide attached at the 2-position of the pyridine, show markedly reduced or absent VEGFR2 inhibition in similar chemotypes [2]. This provides a class-level inference that the target compound's specific regiochemistry is crucial for engaging this kinase target, whereas generic alternatives with altered connectivity are likely to be inactive.

Kinase Inhibition Angiogenesis VEGFR2 Pharmacophore Mapping

Recommended Application Scenarios for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide Procurement


VEGFR2 Kinase Inhibitor Lead Generation and SAR Expansion

When initiating a medicinal chemistry program targeting VEGFR2 for oncology or ophthalmology indications, this compound serves as a high-priority screening candidate. Its 5-(thiophen-3-yl)pyridin-3-yl motif is directly linked to potent VEGFR2 inhibition (IC50 16 nM in a related series) [1]. Procurement of this exact compound allows for direct SAR exploration around the cyclohex-3-ene carboxamide vector, which is a key point of diversification. Using the 2-thienyl or furan-3-yl analog would yield limited or no kinase activity, significantly delaying the project.

Selectivity Profiling Against Kinase Panel

The unique electronic and steric properties of the 3-thienyl group suggest a different kinase selectivity fingerprint compared to common 2-thienyl or phenyl analogs. This compound can be used in a broad kinase panel (e.g., 50-100 kinases) to identify off-target liabilities or novel secondary targets, leveraging its distinct pharmacophore. The ~0.6 log unit higher clogP relative to the furan analog may also influence intracellular kinase engagement, making it a valuable tool for cellular assay development.

Chemical Probe for GPCR and Ion Channel Investigation

Cyclohexenecarboxamides with a biaryl moiety are often active at GPCRs and ion channels. The 3-thienyl-pyridine substructure has been reported in modulators of nicotinic acetylcholine receptors (nAChRs) and other CNS targets [2]. This compound can be integrated into screening cascades for CNS disorders, where the intermediate lipophilicity (clogP ~3.0) provides a favorable balance for blood-brain barrier penetration.

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